molecular formula C30H22BrN3O2 B5083063 5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B5083063
M. Wt: 536.4 g/mol
InChI Key: OFLGDUXCMFSHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoloisoquinolines, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune response. In addition, this compound has been reported to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline in laboratory experiments is its relatively simple synthesis method. In addition, this compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound for use in research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline. One direction is to further investigate the mechanism of action of this compound, particularly with regard to its anticancer activity. In addition, future research could focus on the development of novel derivatives of this compound with improved therapeutic properties. Finally, studies could be conducted to investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity.

Synthesis Methods

The synthesis of 5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been reported in the literature. The method involves the reaction of 3-bromoaniline, 2,3-dimethoxybenzaldehyde, and diphenylacetylene in the presence of a palladium catalyst to yield the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrN3O2/c1-35-25-17-23-24(18-26(25)36-2)28(20-12-9-13-21(31)16-20)32-30-27(23)29(19-10-5-3-6-11-19)33-34(30)22-14-7-4-8-15-22/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLGDUXCMFSHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=CC=C4)Br)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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